Genevant CL1 monohydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

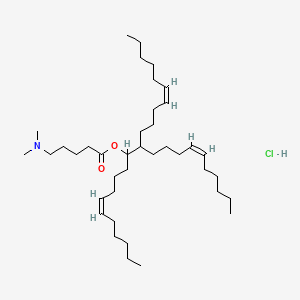

C39H74ClNO2 |

|---|---|

Poids moléculaire |

624.5 g/mol |

Nom IUPAC |

[(6Z,16Z)-12-[(Z)-dec-4-enyl]docosa-6,16-dien-11-yl] 5-(dimethylamino)pentanoate;hydrochloride |

InChI |

InChI=1S/C39H73NO2.ClH/c1-6-9-12-15-18-21-24-27-32-37(33-28-25-22-19-16-13-10-7-2)38(34-29-26-23-20-17-14-11-8-3)42-39(41)35-30-31-36-40(4)5;/h18-23,37-38H,6-17,24-36H2,1-5H3;1H/b21-18-,22-19-,23-20-; |

Clé InChI |

IDWIVMXUQMJKRB-OLRRDGIGSA-N |

SMILES isomérique |

CCCCC/C=C\CCCC(C(OC(=O)CCCCN(C)C)CCC/C=C\CCCCC)CCC/C=C\CCCCC.Cl |

SMILES canonique |

CCCCCC=CCCCC(CCCC=CCCCCC)C(CCCC=CCCCCC)OC(=O)CCCCN(C)C.Cl |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Genevant CL1-Containing Lipid Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ionizable lipid Genevant CL1, a key component in advanced lipid nanoparticle (LNP) formulations for mRNA delivery. It details the mechanism of action, summarizes key preclinical and clinical findings, and provides insights into the experimental methodologies used to evaluate its efficacy and safety, with a particular focus on its use in the ChulaCov19 mRNA vaccine.

Core Concept: Genevant CL1 and Lipid Nanoparticle-Mediated mRNA Delivery

Genevant CL1 (also referred to as Lipid 10 in scientific literature) is a novel, ionizable cationic lipid developed for the formulation of lipid nanoparticles (LNPs) designed to encapsulate and deliver nucleic acid payloads, such as messenger RNA (mRNA), to target cells.[1][2] Its chemical structure features short, branched trialkyl hydrophobic domains, a design hypothesized to improve the fusogenicity of the LNP, which is critical for the endosomal escape of the mRNA cargo.[1][3]

The fundamental mechanism of action for a Genevant CL1-containing LNP formulation follows a multi-step process, essential for the successful translation of the encapsulated mRNA into a therapeutic or antigenic protein.

Mechanism of Action of LNP-mRNA:

-

Encapsulation: The process begins with the encapsulation of the negatively charged mRNA payload within the LNP. This is typically achieved using a rapid mixing technique, such as microfluidics, where an aqueous solution of mRNA at a low pH is combined with an ethanolic solution containing Genevant CL1, phospholipids (B1166683) (like DSPC), cholesterol, and a PEGylated lipid.[4] At a low pH, the tertiary amine of Genevant CL1 becomes protonated (positively charged), facilitating the complexation with mRNA.[5]

-

Systemic Circulation: Once administered, typically via intramuscular injection for vaccines, the LNPs enter the systemic circulation. The PEGylated lipid component of the nanoparticle plays a crucial role in stabilizing the particle, preventing aggregation, and reducing nonspecific interactions with blood components, thereby prolonging circulation time.[6]

-

Cellular Uptake: LNPs are primarily taken up by cells through endocytosis.

-

Endosomal Escape: This is the most critical and challenging step in mRNA delivery. As the endosome matures, its internal environment becomes more acidic. The ionizable nature of Genevant CL1, with a pKa of 6.3, is pivotal here.[2] In the acidic environment of the endosome, the lipid becomes protonated, acquiring a positive charge. This charge is believed to disrupt the endosomal membrane through interactions with anionic lipids in the endosomal membrane, leading to the release of the mRNA cargo into the cytoplasm.[5]

-

Translation: Once in the cytoplasm, the mRNA is translated by the host cell's ribosomal machinery to produce the encoded protein (e.g., a viral antigen in the case of a vaccine). This protein is then presented to the immune system, initiating an immune response.

Key Physicochemical and Biological Properties

Genevant CL1 has been engineered to optimize the delivery process, balancing potency with tolerability.

| Property | Value/Description | Source |

| Chemical Name | Pentanoic acid, 5-(dimethylamino)-, (6Z)-1,2-di-(4Z)-4-decen-1-yl-6-dodecen-1-yl ester | N/A |

| CAS Number | 1450888-71-7 | [2] |

| pKa | 6.3 | [2] |

| Key Structural Feature | Short, branched trialkyl hydrophobic domains | [1][3] |

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies involving Genevant CL1 (Lipid 10) and the ChulaCov19 vaccine.

Preclinical Immunogenicity in Mice (ChulaCov19 Vaccine)

This study evaluated the immunogenicity of the ChulaCov19 vaccine in female BALB/c mice.

| Dose | Geometric Mean Titer (GMT) of Neutralizing Antibody (Wild-Type Virus) | Fold Increase in IgG (after 2nd dose) |

| 0.2 µg | 1,280 | 10-19 |

| 1 µg | 11,762 | 10-19 |

| 10 µg | 54,047 | 10-19 |

| 30 µg | 62,084 | 10-19 |

| Source: Immunogenicity and protective efficacy of SARS-CoV-2 mRNA vaccine encoding secreted non-stabilized spike in female mice.[7] |

Phase I Clinical Trial Immunogenicity in Adults (ChulaCov19 Vaccine)

This trial assessed the safety and immunogenicity in adults aged 18-55 years, four weeks after the second dose.

| Dose | MicroVNT-50 Geometric Mean Titer (IU/ml) vs. Wild-Type SARS-CoV-2 (95% CI) |

| 10 µg | 848 (483-1,489) |

| 25 µg | 736 (459-1,183) |

| 50 µg | 1,140 (854-1,522) |

| Human Convalescent Sera | 285 (196-413) |

| Source: Safety and immunogenicity of a prefusion non-stabilized spike protein mRNA COVID-19 vaccine: a phase I trial.[5] |

Phase II Clinical Trial Immunogenicity in Adults (ChulaCov19 Vaccine)

This study evaluated the immunogenicity of a 50 µg dose in adults aged 18-59 years.

| Timepoint | Geometric Mean Titers (GMT) of Neutralizing Antibody vs. Wild-Type (IU/mL) |

| Day 50 (4 weeks post-dose 2) | 1367 |

| Source: Phase II prefusion non-stabilised Covid-19 mRNA vaccine randomised study.[8] |

Experimental Protocols

The following sections provide detailed summaries of the methodologies used in the key studies cited.

LNP Formulation and Characterization (General Protocol)

While the exact proprietary formulation ratios for the ChulaCov19 vaccine are not public, the general methodology for creating such LNPs is well-established.

-

Materials : Genevant CL1 (ionizable lipid), 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) (phospholipid), cholesterol (helper lipid), and a PEG-conjugated lipid are dissolved in ethanol (B145695). The mRNA payload is diluted in a low pH aqueous buffer (e.g., acetate (B1210297) buffer at pH 5).

-

Manufacturing Process : The ethanolic lipid solution and the aqueous mRNA solution are mixed using a controlled, rapid mixing process, often involving a microfluidic device. This process leads to the self-assembly of the lipids around the mRNA, forming the LNP.

-

Purification and Concentration : The resulting LNP solution is typically purified and concentrated using diafiltration to remove the ethanol and exchange the low pH buffer for a neutral pH buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Characterization : The final LNP formulation is characterized for particle size, polydispersity index (PDI), and encapsulation efficiency.

Preclinical Immunogenicity Assessment in Mice

-

Animal Model : Female BALB/c mice were used.

-

Vaccination : Mice were immunized with the ChulaCov19 vaccine at various doses (0.2, 1, 10, and 30 µg).

-

Immunogenicity Analysis :

-

Total IgG Antibody Titer : Spike-specific total IgG antibodies in the sera of immunized mice were analyzed to determine the antibody response.

-

Neutralizing Antibody Titer : The neutralizing antibody (NAb) titers were measured using a microneutralization test (micro-VNT50) against the wild-type SARS-CoV-2 and variants of concern. This assay determines the dilution of serum that can inhibit 50% of the viral infection of cells in culture. Source: Immunogenicity and protective efficacy of SARS-CoV-2 mRNA vaccine encoding secreted non-stabilized spike in female mice.[7]

-

Phase I and II Clinical Trial Methodology

-

Study Design : The Phase I trial was an open-label, dose-escalation study, while the Phase II trial was a randomized, double-blind, placebo-controlled study.

-

Participants : Healthy adult volunteers were enrolled in different age cohorts.

-

Vaccination : Participants received two intramuscular doses of the ChulaCov19 vaccine or a placebo, administered 21 days apart. The doses tested in Phase I were 10, 25, and 50 µg. The 50 µg dose was selected for the Phase II study.

-

Safety Assessment : Safety and reactogenicity were monitored throughout the trials, recording local and systemic adverse events.

-

Immunogenicity Assessment : Blood samples were collected at various time points to measure:

-

Neutralizing Antibodies : Measured by a microneutralization antibody test against the wild-type virus and variants of concern (Alpha, Beta, Gamma, and Delta).

-

T-cell Response : Assessed by IFN-γ ELISpot assays to quantify the cellular immune response. Sources: Safety and immunogenicity of a prefusion non-stabilized spike protein mRNA COVID-19 vaccine: a phase I trial[5]; Phase II prefusion non-stabilised Covid-19 mRNA vaccine randomised study.[8]

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action for a Genevant CL1-containing LNP for mRNA delivery.

Caption: Workflow of the ChulaCov19 vaccine clinical trials.

References

- 1. Unsaturated, Trialkyl Ionizable Lipids are Versatile Lipid-Nanoparticle Components for Therapeutic and Vaccine Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. outbreak.info SARS-CoV-2 data explorer [outbreak.info]

- 4. precigenome.com [precigenome.com]

- 5. Safety and immunogenicity of a prefusion non-stabilized spike protein mRNA COVID-19 vaccine: a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. trial.medpath.com [trial.medpath.com]

- 7. Immunogenicity and protective efficacy of SARS-CoV-2 mRNA vaccine encoding secreted non-stabilized spike in female mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phase II prefusion non-stabilised Covid-19 mRNA vaccine randomised study - PMC [pmc.ncbi.nlm.nih.gov]

Genevant CL1 Monohydrochloride: A Technical Overview of its Physicochemical Properties and pKa Determination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Genevant CL1 monohydrochloride, an ionizable lipid critical to the formulation of lipid nanoparticles (LNPs) for mRNA delivery. A key physicochemical parameter governing the efficacy of such delivery systems is the apparent pKa. This document outlines the pKa of Genevant CL1, compares it with other relevant ionizable lipids, and details the experimental protocols for its determination.

Core Physicochemical Data

Genevant CL1, also known as Lipid 10, is a trialkyl ionizable lipid.[1][2] Its defining characteristic is its pKa, which is crucial for the effective encapsulation of mRNA at low pH and its subsequent release into the cytoplasm upon endosomal escape.[3][4]

| Parameter | Value | References |

| Chemical Name | 5-(dimethylamino)-pentanoic acid, (6Z)-1,2-di-(4Z)-4-decen-1-yl-6-dodecen-1-yl ester | [1] |

| Synonyms | Lipid CL1, Lipid 10 | [1][5][6] |

| CAS Number | 1450888-71-7 | [1] |

| Molecular Formula | C₃₉H₇₃NO₂ | [1] |

| Molecular Weight | 588.0 g/mol | [1] |

| pKa | 6.3 | [1][2][5][6] |

The optimal pKa for ionizable lipids used in LNP formulations for RNA delivery generally falls within the range of 6 to 7.[3][7] This allows the lipid to be positively charged during the formulation process at a low pH, facilitating the encapsulation of negatively charged mRNA. Upon entering the physiological environment of the bloodstream (pH ~7.4), the lipid becomes more neutral, reducing potential toxicity.[3] Inside the cell's endosome, the pH drops, leading to the re-protonation of the lipid. This positive charge promotes the disruption of the endosomal membrane and the release of the mRNA payload into the cytoplasm.[4]

Experimental Protocols for pKa Determination

The apparent pKa of an ionizable lipid within a nanoparticle is an experimentally determined value that reflects the pH at which 50% of the ionizable groups are protonated.[4] Two common methods for determining the pKa of LNPs are acid-base titration and the 2-(p-toluidino)-6-naphthalene sulfonic acid (TNS) fluorescence assay.[4]

Acid-Base Titration

This method, also known as potentiometric titration, directly measures the pH change of a solution of blank nanoparticles upon the addition of a titrant (an acid or a base).

Methodology:

-

Prepare blank lipid nanoparticles (without the mRNA payload) in an acidic solution (e.g., HCl).

-

Titrate the nanoparticle suspension with a standardized solution of a strong base (e.g., 0.1 M NaOH or 0.5 M KOH).[4]

-

Record the pH of the suspension after each addition of the titrant using a calibrated pH meter.

-

Plot the pH of the suspension against the volume of the titrant added.

-

The pKa value is determined as the pH at the midpoint of the two equivalence points on the titration curve.[4] Automated instruments, such as the SiriusT3, can perform this titration on a small scale.[4]

TNS Fluorescence Assay

The TNS fluorescence assay is a highly sensitive method that relies on the fluorescence properties of the TNS probe.[4] TNS is weakly fluorescent in aqueous environments but exhibits strong fluorescence when it binds to the cationic surfaces of protonated ionizable lipids.[4][8]

Methodology:

-

Prepare a series of buffer solutions with a range of pH values (e.g., from 3 to 10).[8] These buffers should contain the TNS probe at a constant concentration (e.g., 1 µM).[8] A common buffer system includes ammonium (B1175870) acetate, morpholineethanesulfonic acid (MES), and HEPES to cover a wide pH range.[8]

-

Add a constant amount of the lipid nanoparticle suspension to each of the TNS-containing buffer solutions.

-

Allow the samples to equilibrate.

-

Measure the fluorescence intensity of each sample using a spectrophotometer, with an excitation wavelength of approximately 321 nm and an emission wavelength of around 445 nm.[8]

-

Plot the fluorescence intensity as a function of pH.

-

The data is then fitted to a sigmoidal curve. The pKa is determined as the pH value at which half-maximal fluorescence intensity is observed.[8]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the apparent pKa of ionizable lipid nanoparticles using the TNS fluorescence assay.

References

- 1. caymanchem.com [caymanchem.com]

- 2. CL1, 1450888-71-7 | BroadPharm [broadpharm.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pKa of Lipids in Drug Delivery | BroadPharm [broadpharm.com]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Genevant CL1 Monohydrochloride for mRNA Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Genevant CL1 monohydrochloride is a proprietary ionizable lipid developed by Genevant Sciences, a leader in nucleic acid delivery.[1][2] This novel, trialkyl ionizable lipid is a key component in the formation of Lipid Nanoparticles (LNPs) for the effective delivery of messenger RNA (mRNA) and other nucleic acid payloads.[3][4] With a pKa of 6.3, Genevant CL1 is designed to be cationic at low pH for efficient mRNA encapsulation and endosomal escape, while remaining near-neutral at physiological pH to enhance tolerability.[4] Its unique chemical structure contributes to improved fusogenicity, facilitating the release of mRNA from the endosome into the cytoplasm, a critical step for successful protein translation. This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, formulation protocols, in vivo efficacy, and the underlying mechanisms of action.

Data Presentation

Physicochemical and In Vivo Performance of Genevant CL1-LNPs

The following tables summarize the key quantitative data for LNP formulations incorporating this compound, with comparisons to other clinically relevant ionizable lipids such as DLin-MC3-DMA (the ionizable lipid in Onpattro®), SM-102 (used in the Moderna COVID-19 vaccine), and ALC-0315 (used in the Pfizer-BioNTech COVID-19 vaccine).

Table 1: Physicochemical Characteristics of mRNA-LNPs

| Parameter | Genevant CL1 | DLin-MC3-DMA | SM-102 | ALC-0315 |

| pKa | 6.3[4] | ~6.4 | ~6.7 | ~6.1 |

| Particle Size (nm) | 70 - 90[5] | 80 - 100 | 80 - 100 | 80 - 100 |

| Polydispersity Index (PDI) | < 0.1[6] | < 0.2 | < 0.2 | < 0.2 |

| mRNA Encapsulation Efficiency (%) | > 95% | > 90% | > 90% | > 90% |

Table 2: In Vivo Efficacy of Luciferase mRNA-LNPs (Mouse Model)

| Parameter | Genevant CL1 | DLin-MC3-DMA | SM-102 | ALC-0315 |

| Liver Luciferase Expression (Total Flux) | Superior to other lipids[3] | Benchmark | Lower than CL1 and ALC-0315[3] | High, similar to CL1[3] |

| Injection Site Expression (IM) | Similar to SM-102 and ALC-0315[3] | Lower than other lipids[3] | High[3] | High[3] |

Table 3: Immunogenicity of Hemagglutinin (HA) mRNA-LNP Vaccine (Rodent Model)

| Parameter | Genevant CL1 | SM-102 | ALC-0315 |

| Anti-HA IgG Titers | Comparable or better than SM-102 and ALC-0315[2] | Benchmark[2] | Benchmark[2] |

| MCP-1 Levels (5 µg dose) | Generally similar to SM-102[3] | Lower than ALC-0315[3] | Significantly higher response[3] |

Experimental Protocols

LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of Genevant CL1-containing LNPs encapsulating mRNA using a microfluidic mixing device.

Materials:

-

This compound

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

-

mRNA in citrate (B86180) buffer (pH 4.0)

-

Ethanol (B145695) (200 proof, RNase-free)

-

Microfluidic mixing device and cartridges (e.g., NanoAssemblr®)

-

Syringes and tubing

Procedure:

-

Prepare Lipid Stock Solutions: Dissolve Genevant CL1, DSPC, cholesterol, and DMG-PEG 2000 in ethanol to achieve the desired stock concentrations. A typical molar ratio for the lipid mixture is approximately 50:10:38.5:1.5 (Genevant CL1:DSPC:Cholesterol:DMG-PEG 2000).[5]

-

Prepare Organic Phase: Combine the lipid stock solutions in an RNase-free tube to achieve the final desired lipid concentrations and molar ratios in ethanol.

-

Prepare Aqueous Phase: Dilute the mRNA to the target concentration in 10 mM citrate buffer (pH 4.0).

-

Microfluidic Mixing:

-

Load the organic phase (lipids in ethanol) into one syringe and the aqueous phase (mRNA in citrate buffer) into another syringe.

-

Set the flow rate ratio of the aqueous to organic phase, typically at 3:1.

-

Initiate the microfluidic mixing process according to the instrument's instructions. The rapid mixing of the two phases leads to the self-assembly of LNPs.

-

-

Dialysis: Dialyze the resulting LNP solution against phosphate-buffered saline (PBS, pH 7.4) overnight at 4°C to remove ethanol and non-encapsulated mRNA.

-

Sterilization: Sterile filter the LNP formulation through a 0.22 µm syringe filter.

-

Storage: Store the final LNP formulation at 2-8°C for short-term use or at -80°C for long-term storage.[3]

LNP Characterization

a) Particle Size and Polydispersity Index (PDI) Measurement:

-

Dilute the LNP formulation in PBS (pH 7.4).

-

Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

b) mRNA Encapsulation Efficiency Quantification (RiboGreen Assay):

-

Prepare two sets of LNP samples. In one set, add a surfactant (e.g., 0.5% Triton X-100) to lyse the LNPs and release the encapsulated mRNA. The other set remains untreated to measure the amount of free (unencapsulated) mRNA.

-

Add the RiboGreen reagent to both sets of samples and to a standard curve of known mRNA concentrations.

-

Measure the fluorescence intensity (excitation ~480 nm, emission ~520 nm).

-

Calculate the encapsulation efficiency using the following formula:

-

Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

-

In Vivo Evaluation of mRNA Delivery (Luciferase Reporter Assay)

Materials:

-

LNP formulation encapsulating Firefly Luciferase (fLuc) mRNA

-

BALB/c mice (6-8 weeks old)

-

D-luciferin

-

In vivo imaging system (IVIS)

Procedure:

-

Administer the fLuc mRNA-LNP formulation to mice via the desired route (e.g., intravenous or intramuscular injection). A typical dose is 0.5 mg/kg.[5]

-

At various time points post-administration (e.g., 6, 24, 48 hours), inject the mice intraperitoneally with D-luciferin (150 mg/kg).

-

Anesthetize the mice and place them in the IVIS imaging chamber.

-

Acquire bioluminescence images to quantify the expression of luciferase in different organs.

-

Analyze the images to determine the total flux (photons/second) in regions of interest (e.g., liver, spleen, injection site).[7]

Cytokine Profiling Assay

Materials:

-

LNP formulation

-

Human peripheral blood mononuclear cells (PBMCs) or whole blood

-

Cell culture medium

-

Multiplex cytokine assay kit (e.g., Luminex-based or ELISA array)

Procedure:

-

Isolate PBMCs from healthy donor blood or use fresh whole blood.

-

Incubate the cells with the LNP formulation at various concentrations for a specified period (e.g., 6 or 24 hours).

-

Collect the cell culture supernatant.

-

Measure the concentration of various cytokines (e.g., IL-6, TNF-α, MCP-1, IL-1β, IFN-γ) in the supernatant using a multiplex cytokine assay according to the manufacturer's instructions.[8]

-

Analyze the data to determine the cytokine release profile induced by the LNP formulation.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: LNP uptake, endosomal escape, and mRNA translation pathway.

Caption: Workflow for mRNA-LNP formulation using microfluidics.

Caption: Workflow for in vivo evaluation of mRNA delivery.

Caption: LNP-mediated innate immune activation pathway.

References

- 1. patents.justia.com [patents.justia.com]

- 2. Unsaturated, Trialkyl Ionizable Lipids are Versatile Lipid-Nanoparticle Components for Therapeutic and Vaccine Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Genevant LIPID CL1|Ionizable Lipid for LNP [dcchemicals.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. US20220001029A1 - Lipid nanoparticle formulations - Google Patents [patents.google.com]

- 6. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

- 7. Testing new LNPs (lipid nanoparticles) for delivery of Fluc mRNA in adult mice | SCGE Toolkit [scge.mcw.edu]

- 8. mRNA-LNPs induce immune activation and cytokine release in human whole blood assays across diverse health conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Safety and Toxicological Landscape of Genevant CL1 Monohydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to Genevant CL1 Monohydrochloride

This compound, also referred to as Lipid 10 in scientific literature, is a state-of-the-art ionizable lipid designed for the efficient encapsulation and intracellular delivery of mRNA.[1] Its unique chemical structure facilitates the formation of stable LNPs that protect the mRNA payload from degradation and promote its release into the cytoplasm of target cells. Notably, Genevant CL1 has been a key ingredient in the ChulaCov19 mRNA vaccine, which has undergone clinical evaluation.[2][3][4]

Preclinical Safety and Tolerability

Preclinical investigations involving LNP formulations containing Genevant CL1 have consistently demonstrated a favorable safety profile.

Animal Studies

Studies in animal models, including mice and non-human primates, have been instrumental in characterizing the in vivo behavior of Genevant CL1-containing LNPs. A key publication, "Unsaturated, Trialkyl Ionizable Lipids are Versatile Lipid-Nanoparticle Components for Therapeutic and Vaccine Applications," highlights that LNPs formulated with Lipid 10 (Genevant CL1) are better tolerated than those containing the benchmark ionizable lipid, DLin-MC3-DMA.[5] The same study also notes that these formulations are well-tolerated and can be administered in repeated doses in non-human primates without significant adverse effects.[5]

Preclinical studies for the ChulaCov19 vaccine in both mice and monkeys have provided further evidence of its safety, demonstrating good tolerability and robust immunogenicity.[4]

Table 1: Summary of Preclinical Safety Observations for Genevant CL1-containing LNPs

| Species | Study Type | Key Findings | Reference |

| Mice | Immunogenicity and Efficacy | Robust neutralizing antibody and T cell responses. | [6] |

| Non-human Primates | Repeat-dose Tolerability | Well-tolerated with successful repeat dosing. | [5] |

| Mice and Monkeys | Preclinical Vaccine Safety | Favorable safety profile for the ChulaCov19 vaccine. | [4] |

Biodistribution

While specific biodistribution studies focusing solely on Genevant CL1 are not publicly available, the general behavior of LNP-based delivery systems is well-understood. Following systemic administration, these nanoparticles predominantly accumulate in the liver. However, the route of administration significantly influences their distribution. For instance, intramuscular injection, the route used for many mRNA vaccines, largely confines the LNPs to the injection site and draining lymph nodes.

Clinical Safety Data: Insights from the ChulaCov19 Vaccine Trials

The most comprehensive safety data for this compound in humans comes from the clinical trials of the ChulaCov19 mRNA vaccine.

Phase I and II Clinical Trials

Phase I and II clinical trials of the ChulaCov19 vaccine have reported that the vaccine is well-tolerated in healthy adults.[2][7] The majority of adverse events were mild to moderate in severity and transient in nature.[7]

Table 2: Summary of Reported Adverse Events in ChulaCov19 Phase I/II Trials

| Adverse Event Category | Common Examples | Severity | Duration | Reference |

| Local Reactions | Injection site pain | Mild to Moderate | Transient | [7] |

| Systemic Reactions | Fatigue, headache, myalgia, chills, fever | Mild to Moderate | Transient | [7] |

These findings are consistent with the safety profiles of other authorized mRNA vaccines and support the clinical safety of Genevant CL1-based LNP formulations.

Experimental Protocols

Detailed experimental protocols for the safety and toxicology evaluation of this compound are not explicitly published. However, based on standard practices for the preclinical assessment of LNP-based therapeutics, the following methodologies are typically employed.

General In Vivo Toxicity Study Design

A general workflow for assessing the in vivo toxicity of LNP formulations is depicted below. This typically involves dose-range finding studies followed by repeat-dose toxicity studies in relevant animal models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Safety and immunogenicity of a prefusion non-stabilized spike protein mRNA COVID-19 vaccine: a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chulavrc.org [chulavrc.org]

- 4. trial.medpath.com [trial.medpath.com]

- 5. Unsaturated, Trialkyl Ionizable Lipids are Versatile Lipid-Nanoparticle Components for Therapeutic and Vaccine Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Immunogenicity and protective efficacy of SARS-CoV-2 mRNA vaccine encoding secreted non-stabilized spike in female mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phase II prefusion non-stabilised Covid-19 mRNA vaccine randomised study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Early-Stage Research on Genevant CL1 Monohydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Genevant CL1 monohydrochloride, also known as Lipid 10, is a novel, synthetic ionizable lipid that has emerged as a critical component in the development of lipid nanoparticle (LNP) delivery systems for nucleic acid-based therapeutics, particularly mRNA vaccines. Its unique triple-tailed molecular architecture is designed to facilitate efficient encapsulation of mRNA and promote its release into the cytoplasm of target cells. This technical guide provides a comprehensive overview of the early-stage research on this compound, summarizing key preclinical and clinical findings, detailing experimental methodologies, and illustrating relevant biological pathways and workflows.

Core Attributes of this compound

Genevant CL1 is an ionizable lipid with a pKa of 6.3.[1][2] This property is crucial for its function; the lipid is positively charged at a low pH, which allows for the encapsulation of negatively charged mRNA during LNP formulation, and becomes neutral at physiological pH, contributing to the stability of the nanoparticle in circulation. Within the acidic environment of the endosome, the lipid becomes protonated again, which is believed to facilitate the disruption of the endosomal membrane and the release of the mRNA payload into the cytoplasm.

A structure-activity relationship (SAR) study of Genevant CL1 revealed that its performance is enhanced by medium-length (C9 and C10) unsaturated tails in a cis configuration.[3] The triple-tailed skeleton creates a cone-shaped molecular structure that is thought to promote the release of the mRNA cargo.[3]

Preclinical and Clinical Data

This compound has been evaluated in various preclinical models and is a key component of the ChulaCov19 COVID-19 mRNA vaccine, which has undergone Phase I/II clinical trials.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies involving this compound.

Table 1: Preclinical Immunogenicity of ChulaCov19 (Genevant LNP technology) in BALB/c Mice [5][6]

| Dosage (µg) | Geometric Mean Titer (GMT) of Neutralizing Antibodies (vs. Wild-Type) |

| 0.2 | 1,280 |

| 1 | 11,762 |

| 10 | 54,047 |

| 30 | 62,084 |

Table 2: Phase II Clinical Trial Immunogenicity of ChulaCov19 (50 µg) in Healthy Adults (18-59 years) [4]

| Timepoint | Geometric Mean Titer (GMT) of Neutralizing Antibodies (IU/mL vs. Wild-Type) |

| Day 29 (after 1st dose) | 858 |

| Day 50 (after 2nd dose) | 1367 |

Table 3: Comparative Preclinical Performance of Genevant CL1 (Lipid 10) in a Rodent Vaccine Model [7]

| Ionizable Lipid | Relative Antibody Titers |

| Genevant CL1 (Lipid 10) | Comparable or better than SM-102 and ALC-0315 |

| SM-102 | - |

| ALC-0315 | - |

| DLin-MC3-DMA | Lower than Genevant CL1, SM-102, and ALC-0315 |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the early-stage research of this compound.

mRNA-LNP Formulation Protocol (Adapted for Genevant CL1)

This protocol describes a general method for formulating mRNA-LNPs using microfluidic mixing, which can be adapted for Genevant CL1.

Materials:

-

This compound

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

PEG-lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

-

mRNA encoding the antigen of interest

-

Citrate (B86180) buffer (pH 4.0)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Microfluidic mixing device

Procedure:

-

Lipid Stock Preparation: Prepare stock solutions of Genevant CL1, DSPC, cholesterol, and PEG-lipid in ethanol. A common molar ratio for LNP formulations is approximately 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).

-

Aqueous Phase Preparation: Dilute the mRNA to the desired concentration in citrate buffer (pH 4.0).

-

Microfluidic Mixing: Set up the microfluidic mixing device according to the manufacturer's instructions. The lipid-ethanol solution and the mRNA-citrate buffer solution are loaded into separate syringes and infused into the microfluidic device at a specific flow rate ratio (e.g., 3:1 aqueous to organic phase). The rapid mixing of the two phases leads to the self-assembly of the mRNA-LNPs.

-

Dialysis and Concentration: The resulting LNP solution is dialyzed against PBS (pH 7.4) to remove the ethanol and buffer exchange. The LNPs are then concentrated to the desired final concentration.

-

Characterization: The formulated LNPs should be characterized for size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.

In Vivo Immunogenicity Study Protocol in Mice

This protocol outlines a typical in vivo study to assess the immunogenicity of a Genevant CL1-formulated mRNA vaccine.

Materials:

-

Genevant CL1-LNP encapsulated mRNA vaccine

-

6-8 week old female BALB/c mice

-

Syringes and needles for intramuscular injection

-

Equipment for blood collection (e.g., retro-orbital sinus)

-

ELISA plates and reagents for antibody titer determination

-

Virus neutralization assay reagents

Procedure:

-

Animal Acclimatization: Acclimatize mice to the facility for at least one week before the start of the experiment.

-

Vaccination: Divide the mice into groups and administer the mRNA vaccine intramuscularly at different doses (e.g., 0.2, 1, 10, 30 µg). A control group receiving a placebo (e.g., empty LNPs or PBS) should be included. A prime-boost regimen is typically used, with the second dose administered 2-3 weeks after the first.

-

Blood Collection: Collect blood samples from the mice at specified time points (e.g., before vaccination, and 2-4 weeks after each dose).

-

Antibody Titer Measurement: Isolate the serum from the blood samples. Determine the antigen-specific IgG titers using an enzyme-linked immunosorbent assay (ELISA).

-

Neutralizing Antibody Assay: Perform a virus neutralization assay to determine the functional antibody response. This involves incubating the serum samples with live virus and then infecting susceptible cells. The neutralizing antibody titer is the highest dilution of serum that inhibits viral infection.

-

Data Analysis: Analyze the antibody titers and neutralizing antibody titers to assess the immunogenicity of the vaccine at different doses.

Visualizations

Signaling Pathway: Innate Immune Activation by LNPs

Lipid nanoparticles, including those formulated with Genevant CL1, can act as adjuvants by activating innate immune signaling pathways.[8] The ionizable lipid component is recognized by Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of the adaptive immune response.[8]

Caption: TLR4 signaling pathway activated by LNP binding.

Experimental Workflow: Preclinical Evaluation of a Genevant CL1-based mRNA Vaccine

The following diagram illustrates a typical workflow for the preclinical evaluation of an mRNA vaccine formulated with Genevant CL1-containing LNPs.

Caption: Workflow for preclinical vaccine evaluation.

References

- 1. Nanoparticle-delivered TLR4 and RIG-I agonists enhance immune response to SARS-CoV-2 subunit vaccine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 3. medchemexpress.com [medchemexpress.com]

- 4. dionamix.com [dionamix.com]

- 5. Rationally Designed TLR4 Ligands for Vaccine Adjuvant Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro and in vivo evaluation of clinically-approved ionizable cationic lipids shows divergent results between mRNA transfection and vaccine efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Iterative Design of Ionizable Lipids for Intramuscular mRNA Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mRNA lipid nanoparticle formulation, characterization and evaluation | Springer Nature Experiments [experiments.springernature.com]

In-Depth Technical Guide to Genevant CL1 Monohydrochloride: A Novel Ionizable Lipid for RNA Delivery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Genevant CL1 monohydrochloride, also known as Lipid 10, is a novel, synthetic ionizable lipid developed by Genevant Sciences for the formulation of lipid nanoparticles (LNPs) to deliver RNA-based therapeutics and vaccines. Its unique triple-tailed, cone-shaped molecular architecture is designed to enhance the efficiency of RNA encapsulation and facilitate endosomal escape, a critical step for the cytoplasmic delivery of RNA payloads. Preclinical studies have demonstrated the potential of Genevant CL1-formulated LNPs for potent gene silencing via siRNA and robust protein expression from mRNA, both systemically in the liver and locally at the site of intramuscular injection. This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of this compound, including its physicochemical properties, detailed experimental protocols for LNP formulation and in vivo studies, and a summary of key quantitative data.

Physicochemical Properties of Genevant CL1

Genevant CL1 is an ionizable lipid with a pKa of 6.3, allowing for a net positive charge at acidic pH for RNA complexation and a near-neutral charge at physiological pH to reduce toxicity.[1] Its chemical structure and properties are summarized below.

| Property | Value | Reference |

| Chemical Name | Pentanoic acid, 5-(dimethylamino)-, (6Z )-1,2-di-(4Z )-4-decen-1-yl-6-dodecen-1-yl ester | [2] |

| Synonyms | Lipid CL1, Lipid 10 | [1][2] |

| CAS Number | 1450888-71-7 | [2] |

| Molecular Formula | C39H73NO2 (Free Base) | [2][3] |

| Molecular Weight | 588.00 g/mol (Free Base) | [1][3] |

| Molecular Formula | C39H74ClNO2 (Monohydrochloride) | [4] |

| Molecular Weight | 624.46 g/mol (Monohydrochloride) | [4] |

| pKa | 6.3 | [1] |

Development and Preclinical Evaluation

The development of Genevant CL1 was based on the hypothesis that a triple-tailed lipid structure would promote a cone-shaped molecular geometry, thereby enhancing the fusogenicity of the LNP with the endosomal membrane and improving RNA release into the cytoplasm.[5][6] A structure-activity relationship (SAR) study revealed that medium-length unsaturated alkyl chains (C9 and C10) in a cis configuration contribute to its enhanced performance.[5][6]

In Vivo Gene Silencing with siRNA

LNPs formulated with Genevant CL1 and encapsulating siRNA targeting transthyretin (TTR) demonstrated potent and durable gene silencing in a mouse model.

Table 1: In Vivo TTR Gene Silencing in Mice

| Ionizable Lipid | Dose (mg/kg) | Mean TTR Knockdown (%) | Standard Deviation |

|---|---|---|---|

| Genevant CL1 (Lipid 10) | 0.01 | 85 | 5 |

| DLin-MC3-DMA | 0.01 | 60 | 8 |

| Saline | N/A | 0 | 10 |

Data extracted from Lam K, et al. Advanced Materials. 2023;35(15):e2209624.

In Vivo mRNA Delivery and Expression

Genevant CL1-LNPs have been shown to effectively deliver mRNA to the liver following intravenous administration and to local tissues after intramuscular injection, leading to robust protein expression.

Table 2: In Vivo Luciferase Expression in Mice (Intramuscular Injection)

| Ionizable Lipid | Dose (µg) | Mean Luciferase Expression (photons/s/cm²/sr) | Standard Deviation |

|---|---|---|---|

| Genevant CL1 (Lipid 10) | 5 | 1.5 x 10⁸ | 0.5 x 10⁸ |

| ALC-0315 | 5 | 1.2 x 10⁸ | 0.4 x 10⁸ |

| SM-102 | 5 | 1.0 x 10⁸ | 0.3 x 10⁸ |

| DLin-MC3-DMA | 5 | 0.5 x 10⁸ | 0.2 x 10⁸ |

Data estimated from figures in Lam K, et al. Advanced Materials. 2023;35(15):e2209624.

Vaccine Adjuvant Potential

In a rodent vaccine model, LNPs formulated with Genevant CL1 and an mRNA encoding for hemagglutinin (HA) elicited comparable or superior antibody titers to LNPs formulated with lipids used in approved COVID-19 mRNA vaccines.[5][6]

Table 3: Anti-HA IgG Titers in Mice

| Ionizable Lipid | Dose (µg) | Mean Anti-HA IgG Titer (Geometric Mean) | Standard Deviation |

|---|---|---|---|

| Genevant CL1 (Lipid 10) | 5 | 1.5 x 10⁵ | 0.5 x 10⁵ |

| ALC-0315 | 5 | 1.2 x 10⁵ | 0.4 x 10⁵ |

| SM-102 | 5 | 0.8 x 10⁵ | 0.3 x 10⁵ |

| MC3 | 5 | 1.0 x 10⁵ | 0.4 x 10⁵ |

Data estimated from figures in Lam K, et al. Advanced Materials. 2023;35(15):e2209624.

Experimental Protocols

LNP Formulation

Objective: To formulate LNPs encapsulating either siRNA or mRNA using Genevant CL1.

Materials:

-

This compound

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG-DMG)

-

siRNA or mRNA in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

-

Prepare a lipid stock solution in ethanol containing Genevant CL1, DSPC, cholesterol, and PEG-DMG at a molar ratio of 50:10:38.5:1.5.

-

Prepare the RNA solution in the low pH buffer.

-

Set up the microfluidic mixing device with a flow rate ratio of 3:1 (aqueous:ethanolic).

-

Pump the RNA solution and the lipid solution through the device to induce nanoprecipitation and LNP formation.

-

Collect the resulting LNP suspension.

-

Dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH.

-

Sterile-filter the final LNP formulation through a 0.22 µm filter.

-

Characterize the LNPs for particle size, polydispersity index (PDI), encapsulation efficiency, and RNA concentration.

In Vivo TTR Gene Silencing in Mice

Objective: To evaluate the in vivo efficacy of Genevant CL1-LNP-siRNA in silencing TTR gene expression.

Animal Model: C57BL/6 mice

Procedure:

-

Administer a single intravenous (IV) injection of the LNP-siRNA formulation via the tail vein at the desired dose (e.g., 0.01 mg/kg). Include a saline control group.

-

At 48 hours post-injection, collect blood samples via cardiac puncture for serum TTR protein analysis.

-

Euthanize the mice and harvest the livers for TTR mRNA analysis.

-

Quantify serum TTR protein levels using an enzyme-linked immunosorbent assay (ELISA).

-

Quantify liver TTR mRNA levels using quantitative reverse transcription PCR (qRT-PCR), normalizing to a housekeeping gene (e.g., GAPDH).

-

Calculate the percentage of TTR knockdown relative to the saline-treated control group.

In Vivo mRNA Expression in Mice (Intramuscular)

Objective: To assess the in vivo expression of a reporter protein from mRNA delivered by Genevant CL1-LNPs via intramuscular injection.

Animal Model: BALB/c mice

Procedure:

-

Administer a single intramuscular (IM) injection of the LNP-mRNA formulation (e.g., encoding luciferase) into the tibialis anterior muscle at the desired dose (e.g., 5 µg).

-

At 6 hours post-injection, perform in vivo imaging using an IVIS imaging system to quantify luciferase expression.

-

Anesthetize the mice and inject D-luciferin intraperitoneally.

-

Acquire bioluminescence images and quantify the signal intensity in the region of interest (injection site).

Mechanism of Action: LNP Uptake and Endosomal Escape

The delivery of the RNA payload to the cytoplasm is a multi-step process involving cellular uptake of the LNP and subsequent escape from the endosome.

Caption: LNP uptake and endosomal escape pathway.

The proposed mechanism for Genevant CL1-mediated delivery involves the following steps:

-

Opsonization: In the bloodstream, the LNP becomes coated with proteins, most notably Apolipoprotein E (ApoE).

-

Cellular Uptake: The ApoE-coated LNP is recognized by the Low-Density Lipoprotein Receptor (LDLR) on the surface of hepatocytes, leading to receptor-mediated endocytosis.

-

Endosomal Acidification: As the endosome matures from an early to a late endosome, the internal pH drops.

-

Endosomal Escape: The acidic environment protonates the tertiary amine of Genevant CL1, causing the LNP to become positively charged. This charge, combined with the cone-like shape of Genevant CL1, promotes fusion with the anionic endosomal membrane, leading to its disruption and the release of the RNA payload into the cytoplasm.

-

Translation: The released mRNA is then translated by the cellular machinery (ribosomes) to produce the encoded therapeutic protein.

Clinical Applications

The proprietary LNP technology from Genevant, which includes lipids like Genevant CL1, is being utilized in the development of various RNA-based medicines. A notable example is the ChulaCov19 COVID-19 vaccine, developed by Chulalongkorn University in Thailand, which is currently in Phase II clinical trials and employs a Genevant LNP formulation.[5][6] This highlights the clinical translation of this advanced delivery platform.

Conclusion

This compound represents a significant advancement in ionizable lipid technology for RNA delivery. Its unique structural features translate into enhanced potency for both siRNA-mediated gene silencing and mRNA-based protein expression in preclinical models. The comprehensive data presented in this guide underscore the potential of Genevant CL1 as a key component in the development of next-generation RNA medicines. Further research and clinical development will continue to elucidate the full therapeutic utility of this promising delivery vehicle.

References

Methodological & Application

Application Notes and Protocols: Genevant CL1 Monohydrochloride LNP Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Genevant Sciences is a leader in the field of nucleic acid delivery, with their lipid nanoparticle (LNP) technology being a key component in advanced therapeutic development.[1] The Genevant CL1 monohydrochloride is a proprietary ionizable lipid designed for the potent and efficient delivery of mRNA payloads.[2][3][4] This document provides a detailed protocol for the formulation of LNPs using this compound, based on established methodologies for mRNA-LNP synthesis. While a specific protocol from Genevant is not publicly available, the following procedures are derived from widely accepted practices for similar ionizable lipids and are intended to serve as a comprehensive guide for research and development purposes.

The ionizable lipid is a critical component of the LNP, facilitating the encapsulation of negatively charged mRNA at an acidic pH and enabling its release into the cytoplasm of target cells.[5][6] this compound, with a pKa of 6.3, is optimized for this pH-responsive behavior.[2][3]

Data Presentation

The formulation of stable and effective LNPs is dependent on the precise ratio of its lipid components. The table below summarizes a widely used molar ratio for LNP formulations containing an ionizable lipid, a phospholipid, cholesterol, and a PEGylated lipid.

| Component | Molar Ratio (%) | Role in Formulation |

| This compound | 50 | Ionizable cationic lipid for mRNA encapsulation and endosomal escape. |

| DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) | 10 | Helper lipid that aids in the structural integrity of the LNP. |

| Cholesterol | 38.5 | Provides stability to the LNP structure and facilitates membrane fusion.[7] |

| PEG-Lipid (e.g., DMG-PEG 2000) | 1.5 | Prevents aggregation of LNPs and increases their circulation half-life.[7] |

Experimental Protocols

Materials and Reagents

-

This compound

-

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

-

Cholesterol

-

DMG-PEG 2000 (or other suitable PEG-lipid)

-

mRNA of interest

-

Ethanol (B145695) (200 proof, RNase-free)

-

Citric Acid

-

Nuclease-free water

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Microfluidic mixing device (e.g., NanoAssemblr®)

-

Dialysis cassettes (10 kDa MWCO)

-

Sterile, RNase-free tubes and pipette tips

Protocol 1: Preparation of Lipid Stock Solution

-

Preparation of Individual Lipid Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in ethanol.

-

Prepare a 10 mM stock solution of DSPC in ethanol. Heating may be required for complete dissolution.

-

Prepare a 25 mM stock solution of cholesterol in ethanol. Gentle heating may be necessary.

-

Prepare a 10 mM stock solution of DMG-PEG 2000 in ethanol.

-

-

Preparation of a Combined Lipid Stock Solution:

-

In a sterile, RNase-free tube, combine the individual lipid stock solutions according to the desired molar ratio (50:10:38.5:1.5).

-

For example, to prepare 1 mL of a 12.5 mM combined lipid stock solution:

-

625 µL of 10 mM this compound

-

125 µL of 10 mM DSPC

-

192.5 µL of 25 mM Cholesterol

-

18.75 µL of 10 mM DMG-PEG 2000

-

Top up to 1 mL with ethanol.

-

-

Vortex the solution to ensure thorough mixing.

-

Protocol 2: Preparation of Aqueous mRNA Solution

-

Preparation of Citrate Buffer (10 mM, pH 4.0):

-

Prepare a 10 mM solution of citric acid and a 10 mM solution of trisodium citrate in nuclease-free water.

-

Mix the two solutions until a pH of 4.0 is achieved. A common starting point is to mix 41 mL of 10 mM citric acid with 9 mL of 10 mM trisodium citrate.[8]

-

-

Preparation of mRNA Solution:

-

Thaw the mRNA solution on ice.

-

Dilute the mRNA to the desired concentration in the 10 mM citrate buffer (pH 4.0). The final concentration will depend on the desired lipid-to-mRNA ratio.

-

Protocol 3: LNP Formulation via Microfluidic Mixing

-

System Setup:

-

Set up the microfluidic mixing device according to the manufacturer's instructions.

-

Ensure all tubing and cartridges are primed and free of air bubbles.

-

-

Mixing:

-

Load the prepared lipid stock solution (in ethanol) into one syringe.

-

Load the prepared aqueous mRNA solution (in citrate buffer) into a separate syringe.

-

Set the flow rate ratio of the aqueous phase to the organic phase to 3:1.

-

Initiate the mixing process. The rapid mixing of the two solutions will induce the self-assembly of the LNPs.

-

-

Collection:

-

Collect the resulting LNP solution from the outlet of the microfluidic device into a sterile, RNase-free tube.

-

Protocol 4: Purification and Characterization

-

Buffer Exchange and Purification:

-

To remove the ethanol and unencapsulated mRNA, dialyze the LNP solution against sterile PBS (pH 7.4) using a 10 kDa MWCO dialysis cassette.

-

Perform dialysis overnight at 4°C with at least two buffer changes.

-

-

Sterilization:

-

Filter the purified LNP solution through a 0.22 µm sterile filter.

-

-

Characterization:

-

Particle Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the LNPs using Dynamic Light Scattering (DLS).

-

Zeta Potential: Determine the surface charge of the LNPs in PBS (pH 7.4).

-

Encapsulation Efficiency: Quantify the amount of encapsulated mRNA using a fluorescent dye-based assay (e.g., RiboGreen assay).

-

Visualizations

LNP Formulation Workflow

Caption: Workflow for this compound LNP Formulation.

Signaling Pathway: LNP-mediated mRNA Delivery and Protein Expression

Caption: Cellular Pathway of LNP-mediated mRNA Delivery.

References

- 1. Our technology - Genevant Sciences [genevant.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Genevant CL1 (lipid 10) Datasheet DC Chemicals [dcchemicals.com]

- 5. Lipid Nanoparticle Formulation and Development for mRNA Vaccine Delivery - CD Bioparticles [cd-bioparticles.net]

- 6. researchgate.net [researchgate.net]

- 7. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]

- 8. Preparation and Optimization of Lipid-Like Nanoparticles for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparation of Genevant CL1 Monohydrochloride Stock Solution

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation, storage, and handling of Genevant CL1 monohydrochloride stock solutions, a critical component in the formulation of lipid nanoparticles (LNPs) for mRNA vaccine and therapeutic delivery.

Introduction

This compound is an ionizable lipid that is essential for the effective encapsulation and delivery of nucleic acid payloads such as mRNA.[1] Proper preparation of a stock solution is the foundational step for consistent and reproducible LNP formulation and downstream applications. This document outlines the recommended procedures for dissolving and storing this compound.

Product Information

| Property | Value | Reference |

| Chemical Name | 5-(dimethylamino)-pentanoic acid, (6Z)-1,2-di-(4Z)-4-decen-1-yl-6-dodecen-1-yl ester, monohydrochloride | [2] |

| Molecular Formula | C39H74ClNO2 | [3] |

| Molecular Weight | 624.46 g/mol | [3] |

| pKa | 6.3 | [1][4] |

| Appearance | Colorless to light yellow liquid | [4] |

| Purity | ≥95% | [2] |

Experimental Protocols

Materials and Equipment

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous/hygroscopic-free

-

Ethanol (EtOH), 200 proof (absolute)

-

Sterile, RNase-free microcentrifuge tubes or glass vials

-

Pipettes and sterile, RNase-free pipette tips

Equipment:

-

Vortex mixer

-

Water bath or heat block

-

Ultrasonic bath (sonicator)

-

Analytical balance

-

Fume hood

Stock Solution Preparation Protocol

This protocol details the preparation of a 100 mg/mL stock solution in DMSO. Adjustments can be made based on experimental requirements.

Safety Precautions: this compound should be handled in a fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Review the Safety Data Sheet (SDS) before use.[2]

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound in a sterile, RNase-free tube or vial.

-

Solvent Addition: Add the appropriate volume of newly opened, anhydrous DMSO to achieve a final concentration of 100 mg/mL.[4]

-

Note: The use of hygroscopic (wet) DMSO can significantly impact solubility.[4]

-

-

Dissolution:

-

Aliquoting and Storage:

Alternative Solvent

Genevant CL1 can also be dissolved in ethanol.[2] The dissolution process may require warming and vortexing, similar to the DMSO protocol. Ethanol is a common solvent used for the subsequent formulation of lipid nanoparticles.[6]

Application: Lipid Nanoparticle (LNP) Formulation Workflow

A common application for a this compound stock solution is the formulation of LNPs for mRNA delivery. The following diagram illustrates a general workflow for this process.

Caption: General workflow for lipid nanoparticle (LNP) formulation.

Quantitative Data Summary

The following table provides a quick reference for preparing stock solutions of this compound in DMSO.[4]

| Desired Concentration (mM) | Volume of DMSO per 1 mg | Volume of DMSO per 5 mg | Volume of DMSO per 10 mg |

| 1 | 1.7007 mL | 8.5034 mL | 17.0068 mL |

| 5 | 0.3401 mL | 1.7007 mL | 3.4014 mL |

| 10 | 0.1701 mL | 0.8503 mL | 1.7007 mL |

Logical Relationship of LNP Components

The diagram below illustrates the logical relationship and roles of the typical components in an LNP formulation for mRNA delivery.

Caption: Logical relationship of key LNP components.

References

Application Notes and Protocols: Genevant CL1 Monohydrochloride for In Vivo mRNA Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Genevant CL1 monohydrochloride is a novel, trialkyl ionizable lipid that has demonstrated exceptional versatility and high performance in the formulation of lipid nanoparticles (LNPs) for the in vivo delivery of messenger RNA (mRNA). Its unique chemical structure is designed to optimize the encapsulation of mRNA and facilitate its efficient release into the cytoplasm of target cells, a critical step for successful protein expression. These application notes provide a comprehensive overview of Genevant CL1, including its physicochemical properties, comparative in vivo performance data, and detailed protocols for the formulation and application of CL1-containing LNPs for mRNA delivery.

Physicochemical Properties of Genevant CL1-Containing LNPs

The physicochemical characteristics of lipid nanoparticles are critical determinants of their in vivo stability, biodistribution, and transfection efficiency. Genevant CL1 (also referred to as Lipid 10 in some literature) consistently forms LNPs with favorable properties for in vivo applications.[1][2]

| Property | CL1-LNP (siRNA formulation) | CL1-LNP (mRNA formulation) |

| pKa | 6.3 | 6.3 |

| Size (nm) | 86 | 85 |

| Polydispersity Index (PDI) | 0.07 | 0.16 |

| Encapsulation Efficiency (%) | 96 | 97 |

Table 1: Physicochemical properties of LNPs formulated with Genevant CL1. Data is adapted from Lam K, et al. Advanced Materials. 2023.[1][2]

In Vivo Performance of Genevant CL1 for mRNA Delivery

Genevant CL1 has been shown to mediate superior or comparable levels of mRNA delivery and subsequent protein expression in vivo when compared to other well-established ionizable lipids.

Comparative Luciferase Expression Following Intramuscular (IM) Administration

In a comparative study, LNPs formulated with Genevant CL1 demonstrated robust luciferase expression at the injection site, comparable to that of LNPs formulated with SM-102 and ALC-0315, lipids used in FDA-approved mRNA vaccines.

| Ionizable Lipid | Luciferase Expression (photons/sec) at Injection Site |

| Genevant CL1 | ~1 x 10^9 |

| SM-102 | ~1 x 10^9 |

| ALC-0315 | ~1 x 10^9 |

| DLin-MC3-DMA | ~1 x 10^8 |

Table 2: Comparative in vivo luciferase expression at the injection site 6 hours after intramuscular administration of mRNA-LNPs in mice. Data is adapted from Lam K, et al. Advanced Materials. 2023.[1][2]

Superior Hemagglutinin (HA) Antibody Titers Following IM Vaccination

In a prime-boost hemagglutinin rodent vaccine model, intramuscular administration of Genevant CL1-LNPs elicited comparable or superior antibody titers to LNPs formulated with SM-102 and ALC-0315.[1][3]

| Ionizable Lipid | Anti-HA IgG Titer (Day 42) |

| Genevant CL1 | ~1 x 10^6 |

| SM-102 | ~5 x 10^5 |

| ALC-0315 | ~4 x 10^5 |

Table 3: Comparative Hemagglutinin (HA) antibody titers in a rodent vaccine model following a prime-boost immunization schedule. Data is adapted from Lam K, et al. Advanced Materials. 2023.[1][2]

Signaling Pathways and Experimental Workflows

Proposed Mechanism of LNP-Mediated mRNA Delivery and Endosomal Escape

Caption: Proposed mechanism of CL1-LNP mediated mRNA delivery.

Experimental Workflow for LNP Formulation and In Vivo Evaluation

Caption: Experimental workflow for CL1-LNP formulation and in vivo testing.

Experimental Protocols

Protocol 1: Formulation of Genevant CL1-LNPs for mRNA Delivery

This protocol describes the formulation of CL1-containing LNPs encapsulating mRNA using a microfluidic mixing approach.

Materials:

-

This compound

-

Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

-

Cholesterol

-

PEG-lipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000], DMG-PEG 2000)

-

mRNA encoding the protein of interest

-

Ethanol (B145695) (200 proof, RNase-free)

-

Citrate (B86180) buffer (50 mM, pH 4.0, RNase-free)

-

Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

-

Microfluidic mixing system (e.g., NanoAssemblr®)

-

Dialysis cassettes (e.g., 10 kDa MWCO)

-

Sterile, RNase-free tubes and syringes

Procedure:

-

Preparation of Lipid Stock Solutions:

-

Prepare individual stock solutions of Genevant CL1, DSPC, cholesterol, and DMG-PEG 2000 in ethanol. A typical molar ratio for the lipid components is 50:10:38.5:1.5 (CL1:DSPC:Cholesterol:PEG-lipid).

-

Combine the individual lipid stock solutions in a sterile, RNase-free tube to create the final lipid mixture in ethanol.

-

-

Preparation of mRNA Solution:

-

Dilute the mRNA to the desired concentration in 50 mM citrate buffer (pH 4.0).

-

-

LNP Assembly via Microfluidic Mixing:

-

Set up the microfluidic mixing system according to the manufacturer's instructions.

-

Load the lipid mixture (in ethanol) into one syringe and the mRNA solution (in aqueous buffer) into another syringe.

-

Set the flow rate ratio to 3:1 (aqueous:organic).

-

Initiate mixing to form the LNPs. The resulting solution will be a mixture of the aqueous and organic phases.

-

-

Purification and Buffer Exchange:

-

Transfer the LNP solution to a dialysis cassette.

-

Dialyze against sterile PBS (pH 7.4) for at least 18 hours, with at least two buffer changes, to remove ethanol and unencapsulated mRNA.

-

-

Concentration and Sterilization:

-

If necessary, concentrate the LNP solution using a centrifugal filter device.

-

Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.

-

-

Characterization:

-

Determine the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

-

Measure the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

-

Protocol 2: In Vivo Administration and Evaluation of Genevant CL1-LNPs

This protocol provides a general guideline for the in vivo administration and evaluation of CL1-LNP-formulated mRNA in a mouse model.

Materials:

-

Genevant CL1-LNP encapsulating mRNA (formulated as per Protocol 1)

-

Animal model (e.g., C57BL/6 mice, 6-8 weeks old)

-

Sterile syringes and needles

-

Anesthesia (if required for the procedure)

-

In vivo imaging system (for luciferase-expressing mRNA)

-

ELISA kits (for secreted proteins)

-

Blood collection supplies

Procedure:

-

Animal Handling and Acclimation:

-

Acclimate mice to the facility for at least one week before the experiment.

-

All animal procedures should be performed in accordance with institutional guidelines and approved protocols.

-

-

Dose Preparation:

-

Dilute the CL1-LNP formulation to the desired final concentration in sterile PBS (pH 7.4). The dose will depend on the specific mRNA and experimental goals (e.g., 0.1 - 1.0 mg/kg).

-

-

Administration:

-

Intramuscular (IM) Injection: Inject the prepared LNP solution into the tibialis anterior or quadriceps muscle. The injection volume is typically 25-50 µL.

-

Intravenous (IV) Injection: Administer the LNP solution via the tail vein. The injection volume is typically 100-200 µL.

-

-

Evaluation of Protein Expression:

-

For Luciferase mRNA: At a predetermined time point (e.g., 6, 24, 48 hours post-injection), administer the luciferase substrate (e.g., D-luciferin) to the mice and measure bioluminescence using an in vivo imaging system.

-

For Secreted Protein mRNA (e.g., Erythropoietin - EPO): Collect blood samples at various time points post-injection. Separate the serum and quantify the concentration of the secreted protein using a specific ELISA kit.

-

-

Evaluation of Immune Response (for vaccine applications):

-

For vaccine studies, follow a prime-boost immunization schedule (e.g., prime on day 0, boost on day 21).

-

Collect blood samples at different time points (e.g., day 42) to measure antibody titers using ELISA.

-

-

Data Analysis:

-

Quantify the results from imaging or ELISA assays.

-

Perform statistical analysis to compare different LNP formulations or treatment groups.

-

Disclaimer: These protocols provide a general framework. Researchers should optimize the specific parameters, such as lipid ratios, mRNA concentrations, and in vivo doses, for their particular application. All work should be conducted in compliance with relevant safety and regulatory guidelines.

References

Application Note & Protocol: Standard Operating Procedure for Genevant CL1 LNP Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) are at the forefront of nucleic acid delivery, providing a safe and effective vehicle for transporting delicate payloads like mRNA and siRNA to target cells. Genevant Sciences has developed a clinically validated LNP technology, which has been instrumental in the development of nucleic acid-based therapeutics and vaccines.[1][2] At the core of this technology is a carefully optimized four-component lipid system designed to protect the nucleic acid payload from degradation, facilitate cellular uptake, and ensure efficient endosomal escape for cytoplasmic delivery.[3][4][5][6][7]

This document provides a detailed standard operating procedure (SOP) for the preparation of LNPs using Genevant's ionizable lipid, CL1 (also known as Lipid 10).[8][9][10] This protocol is intended for research purposes and outlines the necessary steps for formulating, characterizing, and storing CL1-based LNPs for in vitro and in vivo applications.

Principle of LNP Formulation

The formation of LNPs is a rapid and controlled self-assembly process.[11] An ethanolic solution containing a precise ratio of lipids is rapidly mixed with an acidic aqueous buffer containing the nucleic acid payload. This rapid mixing, often achieved using a microfluidic device, causes a change in solvent polarity that drives the encapsulation of the nucleic acid within the forming lipid nanoparticle.[11] The resulting LNPs are then typically subjected to a buffer exchange step to raise the pH, rendering the LNP surface charge near neutral for improved stability and in vivo tolerability.

The four primary lipid components and their roles are:

-

Ionizable Cationic Lipid (e.g., Genevant CL1): This is a critical component that is positively charged at a low pH, which facilitates the encapsulation of negatively charged nucleic acids.[7] At physiological pH, it becomes nearly neutral, reducing potential toxicity. Genevant CL1 has a reported pKa of 6.3.[8][9]

-

Phospholipid (e.g., DSPC): This helper lipid provides structural stability to the nanoparticle.[6][12]

-

Cholesterol: Another structural component that enhances the stability of the LNP and facilitates membrane fusion.[6][12]

-

PEGylated Lipid (e.g., DMG-PEG 2000): This lipid forms a hydrophilic corona on the surface of the LNP, which prevents aggregation and reduces clearance by the immune system, thereby increasing circulation time.[7]

Materials and Equipment

Lipids and Reagents

| Component | Example Supplier | Notes |

| Genevant CL1 (Lipid 10) | MedChemExpress | Ionizable Cationic Lipid |

| DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) | Avanti Polar Lipids | Helper Lipid |

| Cholesterol | Sigma-Aldrich | Helper Lipid |

| DMG-PEG 2000 | Avanti Polar Lipids | PEGylated Lipid |

| mRNA or other nucleic acid | N/A | Payload |

| Ethanol (B145695) (200 proof, anhydrous) | Sigma-Aldrich | Solvent for lipids |

| Citrate (B86180) Buffer (e.g., 50 mM, pH 4.0) | In-house preparation | Aqueous phase for nucleic acid |

| Phosphate Buffered Saline (PBS), pH 7.4 | Gibco | Buffer for dialysis/tangential flow filtration |

| Nuclease-free water | Thermo Fisher Scientific |

Equipment

| Equipment | Purpose |

| Microfluidic mixing system (e.g., NanoAssemblr®) | Controlled and rapid mixing for LNP formation |

| Syringe pumps | Precise control of flow rates |

| Dialysis cassettes (e.g., Slide-A-Lyzer™, MWCO 10,000) or Tangential Flow Filtration (TFF) system | Buffer exchange and removal of ethanol |

| Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer) | Measurement of particle size and Polydispersity Index (PDI) |

| UV-Vis Spectrophotometer or Fluorometer with plate reader | Quantification of nucleic acid encapsulation efficiency |

| Sterile filters (0.22 µm) | Final sterile filtration of LNP suspension |

| Vortex mixer | |

| Analytical balance | |

| pH meter |

Experimental Protocols

Protocol 1: Preparation of Lipid Stock Solution

-

Preparation of Individual Lipid Stocks:

-

Prepare individual stock solutions of Genevant CL1, DSPC, Cholesterol, and DMG-PEG 2000 in 100% ethanol at appropriate concentrations (e.g., 10-50 mM).

-

Gentle heating (up to 65°C) may be required to fully dissolve some lipids, particularly cholesterol and DSPC.[13] Ensure solutions are clear before use.

-

-

Preparation of Combined Lipid Stock:

-

In a sterile, nuclease-free tube, combine the individual lipid stocks to achieve the desired molar ratio. A commonly cited ratio for similar LNP formulations is 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid).[12][13][14]

-

For example, to prepare 1 mL of a 25 mM total lipid stock solution with the above ratio:

-

500 µL of 50 mM Genevant CL1 in ethanol

-

100 µL of 25 mM DSPC in ethanol

-

385 µL of 100 mM Cholesterol in ethanol

-

15 µL of 100 mM DMG-PEG 2000 in ethanol

-

Adjust the final volume to 1 mL with 100% ethanol if necessary.

-

-

Vortex the combined lipid stock solution thoroughly. This is the Organic Phase .

-

Protocol 2: LNP Formulation using Microfluidic Mixing

-

Prepare the Aqueous Phase:

-

Dissolve the nucleic acid (e.g., mRNA) in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0) to the desired concentration. The acidic pH ensures the ionizable lipid is protonated, facilitating interaction with the negatively charged nucleic acid.

-

-

Set up the Microfluidic System:

-

Prime the microfluidic mixing system with ethanol and then with the aqueous buffer according to the manufacturer's instructions.

-

Load the Organic Phase (lipid stock solution) into one syringe and the Aqueous Phase (nucleic acid solution) into another syringe.

-

-

Mixing and LNP Formation:

-

Set the syringe pumps to the desired flow rate ratio, typically 3:1 (Aqueous:Organic).

-

Initiate the mixing process. The rapid mixing of the two phases will cause the lipids to self-assemble around the nucleic acid, forming LNPs.

-

Collect the resulting milky-white LNP suspension in a sterile collection tube.

-

-

Buffer Exchange and Concentration:

-

To remove the ethanol and raise the pH, perform buffer exchange using either dialysis or Tangential Flow Filtration (TFF).

-

Dialysis: Transfer the LNP suspension to a dialysis cassette and dialyze against sterile PBS (pH 7.4) overnight at 4°C with at least two buffer changes.

-

TFF: Use a TFF system for a more rapid buffer exchange and concentration, following the manufacturer's protocol.

-

-

Sterile Filtration:

-

Filter the final LNP suspension through a 0.22 µm sterile filter into a sterile, low-binding storage tube.

-

Protocol 3: LNP Characterization

-

Particle Size and Polydispersity Index (PDI) Measurement:

-

Dilute a small aliquot of the final LNP suspension in PBS.

-

Measure the hydrodynamic diameter (Z-average) and PDI using a Dynamic Light Scattering (DLS) instrument.

-

Acceptable LNPs for in vivo use typically have a size between 80-150 nm and a PDI < 0.2.

-

-

Encapsulation Efficiency (EE) Quantification:

-

The encapsulation efficiency can be determined using a fluorescent dye that specifically binds to nucleic acids (e.g., RiboGreen® for RNA).

-

Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 0.5% Triton X-100). The detergent disrupts the LNP, exposing the encapsulated nucleic acid to the dye.

-

The EE is calculated as: EE (%) = (Total NA - Free NA) / Total NA * 100 Where:

-

Total NA is the fluorescence after lysis.

-

Free NA is the fluorescence before lysis.

-

-

High-quality LNP formulations should achieve an EE > 90%.

-

Data Presentation

Table 1: Representative LNP Formulation Parameters

| Parameter | Target Value |

| Lipid Molar Ratio (CL1:DSPC:Chol:PEG) | 50:10:38.5:1.5 |

| Aqueous:Organic Flow Rate Ratio | 3:1 |

| N/P Ratio (Nitrogen in lipid to Phosphate in NA) | ~6-10 |

| Final Buffer | PBS, pH 7.4 |

Table 2: Quality Control Specifications for CL1-LNPs

| Characteristic | Specification | Method |

| Average Particle Size (Z-average) | 80 - 150 nm | DLS |

| Polydispersity Index (PDI) | < 0.2 | DLS |

| Encapsulation Efficiency (EE) | > 90% | RiboGreen® Assay |

| pH | 7.2 - 7.6 | pH Meter |

| Appearance | Homogeneous, opalescent suspension | Visual Inspection |

Visualization of Experimental Workflow

Caption: Workflow for the preparation and quality control of Genevant CL1-LNPs.

Storage

Store the final LNP suspension at 2-8°C for short-term use (1-2 weeks). For long-term storage, aliquoting and freezing at -80°C is recommended. Avoid repeated freeze-thaw cycles.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Large particle size or high PDI | Suboptimal mixing; poor lipid quality; incorrect buffer pH. | Ensure proper functioning of the microfluidic mixer; use fresh, high-quality lipids; verify the pH of all buffers. |

| Low encapsulation efficiency | Incorrect pH of the aqueous phase; suboptimal N/P ratio. | Ensure the aqueous buffer pH is low enough to protonate the ionizable lipid; optimize the N/P ratio. |

| LNP aggregation | Insufficient PEG-lipid; ethanol not fully removed. | Verify the concentration of the PEG-lipid in the stock; ensure complete buffer exchange. |

Conclusion

This SOP provides a comprehensive guide for the formulation of lipid nanoparticles using Genevant's CL1 ionizable lipid. Adherence to this protocol, combined with rigorous in-process controls and final product characterization, will enable the consistent and reproducible generation of high-quality LNPs suitable for a wide range of research applications in the field of nucleic acid therapeutics.

References

- 1. Gritstone and Genevant Sciences Announce License Agreement for COVID-19 Vaccine - Genevant Sciences [genevant.com]

- 2. Our technology - Genevant Sciences [genevant.com]

- 3. Genevant Sciences and Arbutus Biopharma File International Lawsuits Against Moderna for Patent Infringement of Lipid Nanoparticle Technology | Nasdaq [nasdaq.com]